Kinetin hydrochloride

Description

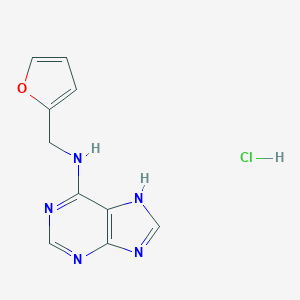

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O.ClH/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKPHTIEFMEGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Kinetin Hydrochloride

Regulation of Cell Cycle Progression and Division

Kinetin (B1673648) hydrochloride is a key regulator of the cell cycle in plants, primarily by promoting cell division. Its influence extends to various phases and critical checkpoints of the cell cycle, ensuring the orderly progression from one stage to the next.

Promotion of Cytokinesis and Mitosis

Kinetin hydrochloride actively promotes cytokinesis, the final stage of cell division, where the cytoplasm of a single eukaryotic cell divides into two daughter cells. herts.ac.uk It achieves this by stimulating the production of proteins essential for mitosis, the process of nuclear division. herts.ac.ukherts.ac.uk Research has shown that in the presence of an auxin, kinetin can induce mitosis in cells that have undergone endomitotic reduplication, a process where chromosomes replicate without cell division. harvard.edu This was observed in tobacco tissue cultures where kinetin treatment led to the division of tetraploid cells, which then continued to proliferate. harvard.edu The effect of kinetin is specific to inducing division in a distinct class of cells, particularly those in the root cortex, that would not otherwise divide. harvard.edu

Stimulation of Protein Synthesis Essential for Mitosis

The progression through mitosis is dependent on the synthesis of specific proteins, and this compound plays a crucial role in stimulating their production. herts.ac.ukherts.ac.uk These proteins are fundamental for the formation and function of the mitotic spindle, chromosome segregation, and ultimately, the successful completion of cell division. nih.gov By ensuring the availability of these mitotic proteins, this compound facilitates the smooth execution of the mitotic phases.

Induction of D-type Cyclins (e.g., CycD3)

A key mechanism by which this compound and other cytokinins regulate the cell cycle is through the induction of D-type cyclins, particularly CycD3. sureshrattan.comnih.gov D-type cyclins are critical for the G1 to S phase transition, a major checkpoint in the cell cycle. nih.govescholarship.org Studies in Arabidopsis have demonstrated that the application of cytokinin rapidly induces the expression of the CycD3 gene. nih.govnih.gov Furthermore, constitutive expression of CycD3 in transgenic plants can bypass the requirement for exogenous cytokinin for cell division. nih.gov This indicates that the induction of CycD3 is a primary pathway through which cytokinins, including kinetin, activate cell division. nih.gov The protein CYCD3-1, a D-type cyclin, is induced by cytokinin and is involved in controlling the G1/S transition. uniprot.org

Interplay with Auxin in Cell Proliferation and Differentiation

The effects of this compound on cell proliferation and differentiation are intricately linked with the presence and concentration of auxin, another major plant hormone. herts.ac.ukherts.ac.ukharvard.edu The ratio of auxin to cytokinin is a critical determinant of cell fate in plant tissue culture. wikipedia.org Generally, a balanced ratio of auxin and kinetin promotes callus formation, which is a mass of undifferentiated plant cells. wikipedia.orgresearchgate.net A higher kinetin-to-auxin ratio tends to promote shoot formation, while a lower ratio favors root development. herts.ac.ukwikipedia.org This interplay is evident in experiments with tobacco tissue, where the presence of auxin is a prerequisite for kinetin to induce cell division. harvard.eduwikipedia.org High concentrations of auxin have been observed to lead to the release of scopoletin, a fluorescent compound, from tobacco tissues, and this effect is modulated by kinetin. pnas.org This demonstrates the complex and often synergistic relationship between these two classes of plant hormones in regulating plant growth and development. nih.gov

Intracellular Signaling Pathways and Molecular Interactions

Beyond its direct influence on the cell cycle machinery, this compound also triggers intracellular signaling cascades that modulate cellular responses. A key aspect of this signaling is its effect on ion fluxes across cellular membranes.

Cytoplasmic Calcium (II) Influx Modulation

This compound has been shown to modulate the influx of cytoplasmic calcium (Ca²⁺) ions. sureshrattan.com An increase in cytosolic calcium levels is a common response to various stimuli and plays a crucial role as a second messenger in signal transduction pathways. bu.edu.eg In tobacco BY-2 cells, kinetin-induced programmed cell death is correlated with an increase in cytosolic calcium. nih.govnih.gov This suggests that calcium signaling is a component of the cellular response to kinetin. nih.govresearchgate.net However, some studies have shown that kinetin treatment can lead to a reduced uptake of calcium from the culture medium, indicating a complex regulation of calcium homeostasis. nih.gov The modulation of calcium channels is a potential mechanism through which kinetin exerts its effects, as evidenced by the use of calcium channel blockers that can mitigate some of the cellular responses to kinetin. researchgate.net

Table 1: Summary of Key Molecular Interactions of this compound

| Molecular Target/Process | Effect of this compound | Key Research Findings | References |

|---|---|---|---|

| Cytokinesis and Mitosis | Promotion | Stimulates the production of proteins necessary for mitosis, leading to cell division. | herts.ac.ukherts.ac.ukharvard.edu |

| Protein Synthesis for Mitosis | Stimulation | Increases the synthesis of essential mitotic proteins required for cell cycle progression. | herts.ac.ukherts.ac.uk |

| D-type Cyclins (CycD3) | Induction | Rapidly induces the expression of the CycD3 gene, promoting the G1/S phase transition. | sureshrattan.comnih.govnih.gov |

| Auxin Interaction | Synergistic/Antagonistic | The ratio of kinetin to auxin determines cell fate (callus, shoot, or root formation). | herts.ac.ukherts.ac.ukharvard.eduwikipedia.org |

| Cytoplasmic Calcium (Ca²⁺) Influx | Modulation | Alters the concentration of cytosolic calcium, which acts as a second messenger. | sureshrattan.comnih.govnih.gov |

| Compound Name |

|---|

| 2,4-dichlorophenoxyacetic acid |

| 3-indoleacetic acid |

| 6-(2-hydroxy-3-methylbenzylamino)purine |

| 6-benzyl amino purine (B94841) |

| adenine (B156593) |

| a-naphthaleneacetic acid |

| auxin |

| calcium |

| calcium chloride |

| cyclosporine |

| cytokinin |

| ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid |

| kinetin |

| This compound |

| lanthanum chloride |

| N-(2-chloro-4-piridylo)-N'-phenylurea |

| scopoletin |

Activation of MAP Kinase Pathways

Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules in all eukaryotes, translating external stimuli into cellular responses through a series of protein phosphorylations. frontiersin.orgnih.govnih.gov A typical cascade involves three sequentially acting kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAPK. frontiersin.orgnih.govnih.gov In plants, these pathways are integral to regulating processes like cell division, stress responses, and hormone signaling. nih.govmdpi.comtandfonline.com

While some plant hormone signaling pathways, such as for ethylene, directly utilize MAPK cascades, the primary signal transduction for cytokinins in Arabidopsis does not follow this established model. frontiersin.orgunivr.itharvard.edu Instead, it employs a more direct two-component phosphorelay system from the receptor to the nucleus. univr.itharvard.edu However, the possibility of cytokinin utilizing a MAP kinase pathway exists, and there is significant crosstalk between different hormonal signaling networks. nih.govmdpi.com For instance, two-component systems in other organisms are known to link to MAPK cascades, and plant histidine kinases, like the ethylene receptor ETR1, can transmit signals to MAPK cascades. univr.itnih.gov The potential for cytokinin receptors to form heterodimers with other histidine kinases like ETR1 suggests a possible, albeit indirect, route for influencing MAPK signaling. mdpi.com

Interaction with Cytokinin Receptors (e.g., AHKs)

The perception of cytokinin, including kinetin, initiates at the cellular membrane with a family of sensor hybrid histidine kinases known as ARABIDOPSIS HISTIDINE KINASES (AHKs). harvard.edu In Arabidopsis, the primary receptors for cytokinins are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL). harvard.edu These proteins act as the gateway for the cytokinin signal into the cell. univr.it

The interaction is a classic ligand-receptor binding event, where the presence of cytokinin activates the kinase function of the AHK receptor. nih.gov This activation is a critical first step in the signaling cascade, demonstrating the specificity of the receptors for cytokinin molecules. The ability of the Arabidopsis receptor CRE1/AHK4 to function in yeast only when cytokinins are supplied provides strong evidence for this direct activation mechanism. nih.gov In the absence of the cytokinin ligand, some receptors like CRE1/AHK4 can act to dephosphorylate downstream components, effectively shutting the pathway off. mdpi.com

Influence on Downstream Response Regulators (e.g., AHPs)

Following activation, the AHK receptors transduce the signal to the next components in the pathway: the ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). harvard.edunih.gov These small, cytosolic proteins act as shuttles, receiving the phosphoryl group from the AHKs and moving from the cytoplasm into the nucleus to transfer the signal to the final response regulators. univr.itharvard.edu

The interaction between AHKs and AHPs, as well as between AHPs and the downstream ARRs, has been demonstrated through various in vitro and in vivo studies, including yeast two-hybrid analyses. nih.govresearchgate.net There are multiple AHP proteins, and they exhibit functional redundancy, meaning that single mutants may not show a strong phenotype. researchgate.net The AHPs are central intermediaries in the phosphorelay, connecting the perception of kinetin at the cell membrane to the transcriptional machinery in the nucleus. harvard.eduresearchgate.net

Purinergic Signaling Implications (Adenine Derivatives)

Kinetin is chemically classified as an N6-furfuryladenine, a derivative of the purine base adenine. nih.gov This chemical nature has significant implications for its biological activity, particularly concerning purinergic signaling. Purinergic signaling involves extracellular molecules like adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine acting as signals. univr.itoup.com Given that cytokinins are adenine derivatives, their potential to interact with or influence purinergic signaling pathways is a subject of biological interest. univr.itoup.com Research in soybean suspension cultures has suggested that some rapid effects of kinetin, such as the stimulation of electrogenic pumping, may be more related to the metabolism of its adenine component than to a direct hormonal signal transduction pathway. nih.gov This highlights a potential mode of action for kinetin that is distinct from the canonical receptor-mediated pathway and is instead linked to the broader cellular functions of adenine and its derivatives.

Influence on Gene Expression Profiles

The ultimate outcome of the kinetin signaling cascade is a significant reprogramming of gene expression within the cell. This is achieved through the activation of specific transcription factors that control the expression of a wide array of genes involved in various cellular processes.

General Stimulation of Transcription

The cytokinin signaling pathway culminates in the activation of ARABIDOPSIS RESPONSE REGULATORS (ARRs) in the nucleus. harvard.edu Specifically, the B-type ARRs, such as ARR1, ARR2, and ARR10, function as transcription factors. nih.govunivr.itharvard.edu Once phosphorylated by AHPs, these B-type ARRs bind to the promoters of target genes and activate their transcription. nih.govharvard.edu This provides a direct mechanism for the stimulation of transcription of genes that are immediately responsive to cytokinins. nih.gov

Beyond the primary cytokinin pathway, kinetin has been shown to modulate the activity and translocation of other transcription factors. For example, in mammalian cells, kinetin can influence the transcription factor Nrf2. bohrium.com In plants, kinetin coordinates the actions of transcription factors like EIN3/EIL1 and PIFs to regulate developmental processes. mdpi.com Furthermore, transcriptomic studies reveal that kinetin treatment alters the expression of a large number of genes, including those encoding other transcription factors and proteins related to auxin and gibberellin responses, demonstrating a broad impact on the cellular transcriptome. oup.com Kinetin treatment can also rescue the transcription of key genes related to mitochondrial function that are downregulated in disease models. researchgate.net

Regulation of Senescence-Associated Genes (e.g., SGR gene)

A well-documented effect of cytokinins, including kinetin, is the delay of leaf senescence. oup.com This physiological response is underpinned by the regulation of senescence-associated genes (SAGs). nih.gov One of the most critical genes in this process is the STAY-GREEN (SGR) gene.

The SGR gene encodes a chloroplast protein that plays a pivotal role in the degradation of chlorophyll (B73375), a hallmark of senescence. nih.gov Research has shown that the expression of the SGR gene is significantly decreased by the application of kinetin. oup.com Conversely, SGR expression increases during natural senescence. By suppressing the transcription of the SGR gene, kinetin helps to maintain chlorophyll levels and the photosynthetic apparatus, thereby postponing the senescence program in leaves. oup.com This regulatory action on SGR is a key component of kinetin's anti-senescence effects.

Interactive Data Table: Key Proteins in this compound Signaling

| Protein Family | Examples | Location | Function in Kinetin Signaling |

| AHK (Arabidopsis Histidine Kinase) | AHK2, AHK3, AHK4/CRE1 | Cell Membrane | Receptors that perceive and bind Kinetin, initiating the signal. harvard.edunih.gov |

| AHP (Arabidopsis Histidine Phosphotransfer Protein) | AHP1, AHP2 | Cytosol / Nucleus | Signal transducers that shuttle the phosphoryl group from AHKs to ARRs. univr.itharvard.edu |

| ARR (Arabidopsis Response Regulator) | Type-B: ARR1, ARR2, ARR10 | Nucleus | Transcription factors that, upon activation, regulate target gene expression. nih.govunivr.itharvard.edu |

Interactive Data Table: Genes Regulated by this compound

| Gene | Gene Product Function | Effect of Kinetin |

| SGR (STAY-GREEN) | Chloroplast protein involved in chlorophyll degradation. | Downregulation / Suppression of transcription. oup.com |

| Type-A ARRs (e.g., ARR6) | Negative regulators of the cytokinin signaling pathway. nih.govunivr.it | Upregulation / Stimulation of transcription (as part of a feedback loop). nih.gov |

| Gibberellin 20 oxidase 1 | Enzyme in gibberellin biosynthesis. | Upregulation. oup.com |

| SAUR-like auxin-responsive protein | Protein involved in auxin response. | Upregulation. oup.com |

| Ethylene-responsive transcription factors | Transcription factors in the ethylene pathway. | Downregulation. oup.com |

Differential Effects on Gene Expression Compared to Other Cytokinins (e.g., Benzyladenine)

This compound, a member of the cytokinin family of plant hormones, exhibits distinct effects on gene expression when compared to other cytokinins such as benzyladenine (BA). nih.gov While both are N6-substituted adenine derivatives, research reveals that their regulatory impacts at the transcriptomic level can be significantly different, and in some cases, opposite. nih.govmdpi.com

A comparative gene expression profile analysis in Arabidopsis demonstrated that BA has a much more robust and widespread effect on the transcriptome than kinetin. nih.govmdpi.com In one study, BA treatment resulted in the up- or downregulation of over 2000 genes, whereas kinetin treatment influenced a much smaller set of 436 genes. nih.govmdpi.com This suggests that BA instigates a broader physiological response compared to the more targeted effects of kinetin.

Further analysis of the differentially expressed genes highlights the divergent roles of these two cytokinins. The majority of genes affected by both compounds were not regulated in the same manner. nih.gov Only a small subset of genes, approximately 73 upregulated and 70 downregulated, were commonly regulated by both kinetin and BA. nih.govmdpi.com Strikingly, 28 genes were found to be regulated in opposite directions by the two cytokinins. nih.gov Functionally, BA treatment significantly affected genes related to protein synthesis, photosynthesis, and plant defense. nih.govmdpi.comnih.gov In contrast, kinetin treatment was found to exclusively activate genes involved in flavonoid synthesis. nih.govmdpi.comnih.gov While both cytokinins influenced auxin and gibberellin-related genes, only BA had a significant impact on genes associated with cytokinin-induced processes. nih.govmdpi.com

This differential gene regulation underlies their distinct physiological effects. For instance, BA has been shown to provide a stronger protective effect against various pathogens and to have a more potent senescence-inhibiting effect than kinetin, which aligns with its broader impact on defense and photosynthesis-related gene expression. nih.govmdpi.com

Table 1: Comparison of Gene Expression Changes Induced by Kinetin and Benzyladenine in Arabidopsis

| Feature | Kinetin | Benzyladenine (BA) |

| Total Genes Influenced | 436 nih.govmdpi.com | >2000 nih.govmdpi.com |

| Commonly Upregulated Genes | 73 nih.govmdpi.com | 73 nih.govmdpi.com |

| Commonly Downregulated Genes | 70 nih.govmdpi.com | 70 nih.govmdpi.com |

| Oppositely Regulated Genes | 28 nih.gov | 28 nih.gov |

| Key Activated Gene Categories | Flavonoid synthesis genes nih.govmdpi.comnih.gov | Protein synthesis, photosynthesis, plant defense, cytokinin-induced processes nih.govmdpi.comnih.gov |

Modulation of Polyamine Metabolism Related Gene Expression

Kinetin also modulates gene expression related to polyamine metabolism, which is deeply interconnected with processes like growth, development, and senescence. scispace.comnih.gov Polyamines are small, nitrogenous compounds such as putrescine, spermidine (B129725), and spermine (B22157), which can be conjugated to proteins by enzymes called transglutaminases (TGases). scispace.comnih.gov This modification can alter the function and stability of target proteins. scispace.com

Research on senescing barley leaves provides clear evidence of kinetin's role in this area. During natural senescence, the levels of thylakoid-bound putrescine and spermidine increase, while bound spermine decreases. nih.gov Kinetin treatment effectively retards this process by diminishing the increase in bound putrescine and spermidine and almost completely preventing the decrease in bound spermine. nih.gov

Table 3: Effect of Kinetin on Polyamine Levels and Transglutaminase (TGase) in Senescing Barley Leaves

| Molecule | Effect of Senescence (No Kinetin) | Effect of Kinetin Treatment |

| Thylakoid-Bound Putrescine | Increased nih.gov | Increase is diminished nih.gov |

| Thylakoid-Bound Spermidine | Increased nih.gov | Increase is diminished nih.gov |

| Thylakoid-Bound Spermine | Decreased nih.gov | Decrease is almost completely abolished nih.gov |

| Transglutaminase (TGase) Activity | Increased nih.gov | Activity is reduced nih.gov |

| 58- & 78-kDa TGase Bands | Accumulation increases nih.gov | Accumulation is down-regulated nih.gov |

Roles in Plant Physiology and Development

Applications in Plant Tissue Culture and Regeneration

In the realm of plant biotechnology, Kinetin (B1673648) hydrochloride is a widely utilized component of culture media for the in vitro propagation and genetic modification of plants. plantmedia.combio-world.compomics.com Its ability to stimulate cell division and influence differentiation is fundamental to regenerating whole plants from small pieces of tissue (explants).

The formation of callus, an unorganized mass of proliferating plant cells, is often the initial step in plant regeneration. Kinetin, in combination with an auxin, is crucial for inducing this process. bio-world.comnveo.org The ratio of cytokinin (like Kinetin) to auxin in the culture medium is a determining factor; an intermediate ratio generally promotes callus proliferation. nveo.org

Different auxins are used with Kinetin to achieve callus induction. For instance, combinations of Kinetin with 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA) have proven effective. nih.govresearchgate.net In banana varieties, a medium containing 2,4-D was found to be effective for callus induction. chemijournal.com Similarly, in potato, the combination of Kinetin with NAA or Benzyl amino purine (B94841) (BAP) had a significant effect on callogenesis. tandfonline.com Research on Rhinacanthus nasutus showed that nodal explants on a medium with Kinetin and 2,4-D were most efficient in producing callus. nih.gov Studies on cotton have also demonstrated that a combined effect of 2,4-D and Kinetin provides the best response for embryogenic callus formation. dergipark.org.tr

Table 1: Effect of Kinetin and Auxin Combinations on Callus Induction in Various Plant Species

This table presents findings from different studies on the role of Kinetin combined with various auxins in promoting callus formation from different explants.

| Plant Species | Explant Type | Kinetin Combination | Outcome | Reference |

| Solanum tuberosum (Potato) | Nodal and Leaf | Kinetin + BAP or NAA | Significant improvement in callogenesis | tandfonline.com |

| Musa paradisiaca (Banana) | Not Specified | Kinetin + BAP | Better performance in shoot regeneration | chemijournal.com |

| Trigonella foenum-graecum | Hypocotyl | Kinetin + 2,4-D | Essential for callus to regenerate | nveo.org |

| Rhinacanthus nasutus | Nodal, Young Leaf | Kinetin + 2,4-D or NAA | Efficient callus production; positive effect on induction | nih.gov |

| Vigna radiata (Mung Bean) | Cotyledon | Kinetin + 2,4-D | Maximum level of callus induction (90.5%) | researchgate.net |

| Gossypium hirsutum (Cotton) | Hypocotyl | Kinetin + 2,4-D | Best response for embryogenic callus formation (100%) | dergipark.org.tr |

Following callus formation, the next step is often organogenesis—the differentiation of the callus into plant organs. By manipulating the hormone balance in the culture medium, specifically the cytokinin-to-auxin ratio, researchers can direct the development towards either shoots or roots. nveo.org A high cytokinin-to-auxin ratio generally encourages the formation of shoot buds, while a high auxin-to-cytokinin ratio tends to promote root induction. nveo.orgagronomyjournals.com

In potato, transferring callus to a medium with higher concentrations of BAP and Kinetin, along with lower levels of NAA and Gibberellic acid (GA₃), improved shoot organogenesis. tandfonline.com For several citrus cultivars, a medium containing Kinetin was optimal for shoot multiplication from cotyledonary nodes, a process of direct organogenesis that bypasses a callus phase. biotrop.org Similarly, in banana, a combination of BAP and Kinetin led to the highest number of regenerated shoots. chemijournal.com In soybean, shoot regeneration was observed when callus was moved to media containing BAP or a combination of BAP and Kinetin. benthamopen.com

Table 2: Influence of Kinetin on Shoot and Root Regeneration

This table summarizes research on the effects of Kinetin, often in combination with other growth regulators, on the development of shoots and roots from callus or explants.

| Plant Species | Explant/Culture Type | Kinetin Combination | Key Finding | Reference |

| Solanum tuberosum (Potato) | Callus | High Kinetin/BAP, Low NAA/GA₃ | Improved shoot organogenesis | tandfonline.com |

| Citrus cultivars | Cotyledonary Nodes | Kinetin | Optimal for shoot multiplication | biotrop.org |

| Musa paradisiaca (Banana) | Callus | Kinetin + BAP | Maximum number of shoots regenerated | chemijournal.com |

| Solanum lycopersicum (Tomato) | Callus from Internodes | Kinetin | 62.50% shoot induction noted | nih.gov |

| Matthiola incana | Single Nodes | Kinetin (sole regulator) | Induced multiple shoots and roots simultaneously | pomics.com |

| Glycine (B1666218) max (Soybean) | Callus | Kinetin + BAP | Shoot regeneration observed | benthamopen.com |

The success of in vitro culture and regeneration is not solely dependent on the culture medium; it is also heavily influenced by the type of explant used and the genetic makeup (genotype) of the source plant. jbiochemtech.comresearchgate.net Different parts of a plant, such as immature embryos, leaves, or shoot tips, can show varied responses on the same culture medium. jbiochemtech.com

In a study on sorghum, immature embryos were found to be a suitable explant for callus induction, but the response was genotype-dependent, with the CO 25 genotype showing the highest frequency of callus induction and regeneration efficiency (88-98%). jbiochemtech.com Research on eggplant also demonstrated that the interaction between genotype, medium, and explant was significant, with cotyledons of the BL-5 genotype showing 80.36% regeneration on a specific medium. researchgate.net Similarly, in commercial rice cultivars, callus proliferation and subsequent plant regeneration were influenced by interactions between the genotype and the concentrations of Kinetin and 2,4-D in the medium. scispace.com Studies on German Chamomile also found significant interactions between the type of explant (stem, axillary buds, leaves) and the growth regulator concentrations (NAA and Kinetin) on embryogenesis. semanticscholar.org

Senescence Delay and Maintenance of Plant Vigor

Senescence, or biological aging, in plants is a genetically programmed process involving the breakdown of cellular components and the mobilization of nutrients from older to younger parts of the plant. Kinetin, as a cytokinin, is well-known for its ability to delay this process, an effect often referred to as the "Richmond-Lang effect". agronomyjournals.com This delay helps in maintaining the functional life of organs like leaves. herts.ac.uk

A visible sign of leaf senescence is the loss of green color due to the degradation of chlorophyll (B73375). Kinetin helps preserve chlorophyll content, thereby delaying yellowing. herts.ac.ukagronomyjournals.combiu.ac.il This is achieved by retarding the breakdown of chlorophyll and preventing the decay of the thylakoid system within chloroplasts. frontierspartnerships.org

In detached rice leaves, treatment with a synthetic cytokinin retarded yellowing and maintained chlorophyll pigments during dark-induced senescence. nih.gov Studies on Cajanus cajan showed that Kinetin application was effective in minimizing the loss of chlorophylls (B1240455) during the maturation and senescence of leaves, flowers, and pods. biu.ac.il The combination of Kinetin and another cytokinin, 6-BAP, is noted as being especially effective at preventing the loss of chlorophyll. plantmedia.combio-world.com This anti-senescence property is linked to Kinetin's ability to stimulate the antioxidant system and improve metabolic processes. researchgate.net

Senescence involves a rapid breakdown of proteins, facilitated by an increase in the activity of proteolytic enzymes. agronomyjournals.comfrontierspartnerships.org Kinetin counteracts this by promoting protein synthesis and lowering the activity of these degradative enzymes. herts.ac.ukfrontierspartnerships.org By stimulating RNA synthesis, Kinetin treatment can subsequently enhance protein synthesis. agronomyjournals.comnih.gov

In senescing barley leaves, Kinetin was shown to lower the activity of proteolytic enzymes and promote protein synthesis. frontierspartnerships.org Research on the moss Ceratodon purpureus also found that Kinetin promoted growth and protein synthesis, resulting in a higher protein content compared to controls. researchgate.net Studies in pearl millet under water stress, a condition that can induce senescence, indicated that Kinetin treatments helped maintain protein synthesis and reduced the peroxidation of chloroplast membranes. ijcmas.com However, the effect of Kinetin on RNA and protein synthesis can be variable, with some experiments showing stimulation while others show inhibition, suggesting a complex mode of action that may be influenced by other factors like endogenous auxin levels. nih.gov

Modulation of Plant Growth Attributes

Kinetin hydrochloride is widely recognized for its ability to positively influence various aspects of plant growth, from the earliest seedling stages to the final crop yield. It stimulates cell division and differentiation, leading to enhanced development, biomass, and productivity. bakerandbaker.co.inpowergrown.com

Kinetin plays a crucial role in the initial stages of a plant's life. It has been shown to improve seed germination and promote vigorous seedling establishment by stimulating embryo growth and the mobilization of stored reserves. bakerandbaker.co.in Studies consistently show that kinetin treatment leads to enhanced root and shoot development. bakerandbaker.co.inherts.ac.ukherts.ac.uk For instance, in green gram, seed treatments with kinetin resulted in improved seedling growth under both laboratory and field conditions. allresearchjournal.com

Research on hybrid rice under water-deficient conditions found that kinetin application significantly enhanced root traits, including root length, volume, and thickness. chemicalbook.combohrium.comresearchgate.net Kinetin also promotes lateral root formation and elongation by regulating the expression of genes involved in root architecture. bakerandbaker.co.in However, the effect can be concentration-dependent; while some studies show a clear promotion of root growth, others note that prolonged exposure or high concentrations can sometimes impair root development, indicating a complex regulatory role. nih.govresearchfloor.org

A direct consequence of enhanced cell division and growth is an increase in plant biomass. The application of kinetin has been linked to significant improvements in both the fresh and dry weights of various plant species. herts.ac.ukherts.ac.uk In soybean plants grown under salinity stress, exogenous kinetin application mitigated the adverse effects of the stress and led to higher shoot and root fresh and dry biomass compared to untreated plants. frontiersin.orgnih.gov

The growth-promoting effects of kinetin extend to final crop yield and quality. herts.ac.ukherts.ac.uk In rice grown in nickel-contaminated soil, treatment with kinetin led to a significant improvement in paddy yield and 1000-grain weight. researchgate.netnih.gov Studies on almonds have also shown statistically significant yield improvements following kinetin application. herts.ac.ukherts.ac.uk

Beyond quantity, kinetin can also enhance crop quality. In sprouting broccoli, the application of kinetin influenced quality characters favorably. internationalscholarsjournals.com In soybean, kinetin not only mitigated the negative impact of salt stress but also improved the quantities of valuable isoflavones like daidzein (B1669772) and genistein (B1671435), enhancing the nutritional quality of the crop. frontiersin.org In sorghum plants under cadmium stress, grain priming with kinetin increased the biomass, carbohydrate, and protein content of the yielded grains. akjournals.com

Table 2: Impact of Kinetin on Crop Yield and Quality

| Crop | Parameter Improved | Finding | Reference |

| Rice (Oryza sativa) | Paddy Yield, 1000-grain weight | Up to 15.72% increase in paddy yield under Ni stress. | researchgate.netnih.gov |

| Almond | Yield, Nut Set | Statistically significant yield improvements. | herts.ac.ukherts.ac.uk |

| Soybean (Glycine max) | Isoflavone Content | Increased daidzein and genistein under salt stress. | frontiersin.org |

| Sorghum (Sorghum bicolor) | Grain Quality | Increased grain biomass, carbohydrates, and protein under Cd stress. | akjournals.com |

| Wheat (Triticum aestivum) | Grain Yield, Protein Quality | Kinetin-blended compost increased grain yield by 9.1%. | pakbs.org |

Kinetin's influence extends to the development of reproductive and absorptive structures. It has been shown to promote important floral and root characteristics. herts.ac.ukherts.ac.uk In a study on hybrid rice, the application of 30 mg/L of kinetin was found to enhance floral traits, which is critical for successful seed production, especially under stressful conditions like water deficiency. chemicalbook.combohrium.comresearchgate.net Research on Dendranthema grandiflorium also demonstrated that kinetin treatments increased the number of flowers per plant and extended the flower vase life. curresweb.com

The positive effects on root systems are well-documented. Kinetin promotes the development of a robust root architecture, which is essential for nutrient and water uptake. bakerandbaker.co.in In the hybrid rice study, kinetin not only increased root volume but also the number and area of root xylem vessels, which are crucial for water transport and tolerance to drought. bohrium.comresearchgate.netconsensus.app

Kinetin Hydrochloride in Abiotic Stress Responses

Mitigation of Oxidative Stress

Oxidative stress, characterized by the excessive accumulation of reactive oxygen species (ROS), is a common consequence of various abiotic stresses. Kinetin (B1673648) hydrochloride has demonstrated a profound ability to counteract this stress through a multi-pronged approach involving direct scavenging of ROS and the reinforcement of the plant's intrinsic antioxidant defense systems.

Kinetin is recognized as a potent antioxidant capable of helping plants cope with oxidative stress scienceinhydroponics.com. Its chemical structure, particularly the presence of a furan (B31954) ring, is thought to contribute to its ability to scavenge ROS researchgate.net. Studies have shown that kinetin can directly reduce the signal intensity of hydroxyl radicals, one of the most damaging ROS researchgate.net. By neutralizing these harmful molecules, kinetin helps to protect cellular components from oxidative damage. Furthermore, the application of kinetin has been linked to a reduction in the generation of hydrogen peroxide, another key ROS, which in turn leads to a significant decrease in lipid peroxidation and an increase in membrane stability nih.gov.

A key mechanism by which kinetin hydrochloride mitigates oxidative stress is by bolstering the enzymatic antioxidant defense system in plants nih.gov. Research has consistently shown that the application of kinetin leads to an upregulation in the activity of several crucial antioxidant enzymes. In tomato seedlings exposed to UV-B stress, pre-treatment with kinetin resulted in a substantial increase in the activity of superoxide (B77818) dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione-S-transferase (GST) cabidigitallibrary.org. Similarly, in Solanum lycopersicum under salt stress, kinetin application promoted the activities of these antioxidant enzymes, thereby protecting the plants from NaCl-induced oxidative damage nih.gov.

In spinach plants subjected to saline conditions, kinetin applications were found to increase the activity of peroxidase (POX) and catalase (CAT) upit.ro. While some studies show a clear positive effect, others indicate more complex responses. For instance, one study on root sections noted that kinetin increased peroxidase activity but did not affect catalase nih.gov. In Mexican Palo Verde plants, kinetin was found to reduce CAT activity in the roots of Cr(VI)-treated plants nih.gov. These findings suggest that kinetin's influence on enzymatic antioxidants can be specific to the plant species, the type of stress, and the particular plant organ.

Table 1: Effect of Kinetin on Enzymatic Antioxidant Activity in Plants Under Stress

| Plant Species | Stress Condition | Enzyme | Effect of Kinetin Treatment | Reference |

|---|---|---|---|---|

| Solanum lycopersicum (Tomato) | UV-B Radiation | SOD, POD, CAT, GST | Increased activity | cabidigitallibrary.org |

| Solanum lycopersicum (Tomato) | Salinity (NaCl) | Antioxidant enzymes | Promoted activities | nih.gov |

| Spinach | Salinity | POX, CAT | Increased activity | upit.ro |

| Root Sections | N/A | Peroxidase | Increased activity | nih.gov |

| Root Sections | N/A | Catalase | No effect | nih.gov |

| Mexican Palo Verde | Chromium (Cr(VI)) | Catalase (in roots) | Reduced activity | nih.gov |

In addition to enzymatic defenses, this compound also fortifies the non-enzymatic antioxidant systems in plants. This includes stimulating the production of various secondary metabolites that possess antioxidant properties. Studies have demonstrated that kinetin application can lead to a greater accumulation of phenolic compounds and flavonoids nih.gov. In tomato plants under UV-B stress, kinetin pre-treatment led to a rise in total phenolics and flavonoids cabidigitallibrary.org. Similarly, in coffee plants under cold stress, kinetin stimulated the metabolism of total phenolic content, among other non-enzymatic antioxidants nih.gov.

Table 2: Influence of Kinetin on Non-Enzymatic Antioxidants in Stressed Plants

| Plant Species | Stress Condition | Non-Enzymatic Antioxidant | Effect of Kinetin Treatment | Reference |

|---|---|---|---|---|

| Solanum lycopersicum (Tomato) | Salinity (NaCl) | Phenols, Flavonoids, Carotenoids | Increased content | nih.gov |

| Solanum lycopersicum (Tomato) | UV-B Radiation | Total Phenolics, Flavonoids | Increased content | cabidigitallibrary.org |

| Coffea arabica (Coffee) | Cold Stress | Total Phenolic Content | Stimulated metabolism | nih.gov |

| Salvia officinalis (Sage) | Salinity (NaCl) | α-Tocopherol, Phenolic Diterpenes | Increased content | researchgate.net |

Enhancement of Salinity Stress Tolerance

Salinity is a major abiotic stress that severely hampers crop productivity worldwide. This compound has emerged as a valuable tool for enhancing plant tolerance to saline conditions by mitigating growth inhibition and modulating hormonal balance.

High salt concentrations in the soil create both osmotic and ionic stress, leading to a significant reduction in plant growth and biomass accumulation nih.gov. The application of kinetin has been shown to effectively counteract these negative effects. In soybean plants grown under NaCl-induced salt stress, elevated levels of exogenous kinetin significantly mitigated the adverse effects of NaCl and rescued plant growth attributes, including plant height, as well as fresh and dry biomass frontiersin.orgnih.gov. Similarly, in wheat, pre-sowing seed soaking treatments with kinetin alleviated the effects of salt stress, as evidenced by improved seedling dry mass cas.cz. Studies on spinach also revealed that kinetin applications alleviated the negative impacts of saline irrigation water by increasing the dry weight of roots upit.ro. This growth-promoting effect under salinity is partly attributed to kinetin's role in maintaining optimal cell division nih.gov.

The plant's response to salinity stress involves a complex interplay of various phytohormones. Kinetin plays a crucial role in modulating this hormonal crosstalk to orchestrate a more effective stress response frontiersin.orgfrontiersin.org. Salinity stress typically leads to an increase in the growth-inhibiting hormone abscisic acid (ABA) and a decrease in growth-promoting hormones like gibberellins (B7789140) (GAs) and defense-related hormones such as salicylic (B10762653) acid (SA) frontiersin.orgfrontiersin.org.

Research on soybean has shown that kinetin application can counteract these hormonal shifts. It was observed that kinetin treatment led to a down-regulation of ABA biosynthesis while up-regulating the biosynthesis of bioactive gibberellins (GA₁ and GA₄) frontiersin.orgnih.gov. Furthermore, kinetin application enhanced the endogenous levels of jasmonic acid (JA) and salicylic acid (SA) frontiersin.orgfrontiersin.org. By modulating the balance of these key phytohormones, kinetin helps to shift the plant's response from stress-induced growth inhibition towards growth and defense, thereby improving its tolerance to saline conditions frontiersin.orgfrontiersin.org. The interaction is complex, as kinetin can act antagonistically against ABA while modulating other hormones like salicylic acid, gibberellic acid, and jasmonic acid nih.gov.

Improvement of Ion Homeostasis (e.g., Na+, Ca2+, K+)

Abiotic stresses, particularly salinity and heavy metal toxicity, disrupt the ion balance within plant cells, leading to cellular damage and impaired physiological functions. nih.gov The accumulation of sodium ions (Na+), for instance, can create an imbalance in the potassium ion (K+) to Na+ ratio, which is critical for numerous enzymatic processes. nih.gov Research indicates that kinetin plays a role in maintaining this crucial ion homeostasis.

In pea seedlings subjected to cadmium (Cd) stress, the foliar application of kinetin induced considerable variations in the content of essential ions. researchgate.net Specifically, kinetin treatment significantly reduced the Na+/K+ ratio in both shoots and roots, indicating a more favorable ionic balance under stress. researchgate.net Furthermore, it minimized the Ca2+/Mg2+ ratio, which was otherwise elevated by cadmium toxicity. researchgate.net Similarly, in tomato plants under NaCl stress, kinetin application helped to mitigate the stress-induced impediment of essential mineral uptake, such as K+ and Calcium (Ca2+). nih.gov Kinetin has been shown to inhibit the release of K+ into the xylem and enhance K+-channel-mediated uptake of potassium in the roots, which can alleviate the negative impacts of salinity. researchgate.net

Table 1: Effect of Kinetin on Ion Ratios in Pea Seedlings under Cadmium (Cd) Stress

| Treatment | Organ | Na+/K+ Ratio | Ca2+/Mg2+ Ratio |

|---|---|---|---|

| Control | Shoot | Normal | Normal |

| Cd Stress | Shoot | Increased | Increased |

| Cd Stress + Kinetin | Shoot | Reduced | Minimized |

| Cd Stress | Root | Increased | Significantly Increased |

| Cd Stress + Kinetin | Root | Reduced | Minimized |

Source: Adapted from research findings on pea seedlings. researchgate.net

Responses to Drought Stress

Kinetin application has been shown to enhance plant resilience to drought, a major abiotic stressor that limits agricultural productivity. nih.gov Its role extends to improving key physiological and biochemical markers and aiding in the maintenance of cellular water balance. nih.govmdpi.com

Under drought conditions, the exogenous application of kinetin can improve plant growth and various physiological processes that are negatively affected by water scarcity. nih.govnih.gov Studies on Vicia faba (faba bean) demonstrated that kinetin treatment significantly lessened the drought-induced decrease in plant growth and photosynthetic pigments. nih.gov In maize, the combined application of kinetin and plant growth-promoting rhizobacteria led to enhanced antioxidant enzyme activities, including catalase (CAT), ascorbate (B8700270) peroxidase (APX), superoxide dismutase (SOD), and peroxidase (POX), which are crucial for detoxifying reactive oxygen species (ROS) generated during stress. nih.govresearchgate.net This mitigation of oxidative stress is linked to improved stress tolerance. researchgate.net Research on mung beans (Vigna radiata) subjected to PEG-induced drought stress also showed that kinetin-capped nanoparticles promoted the activity of SOD, POD, and CAT. nih.gov

Maintaining cellular turgor through osmotic adjustment is a key mechanism for drought tolerance. Kinetin aids this process by promoting the accumulation of compatible solutes, or osmolytes. nih.govnih.gov These molecules, such as proline and soluble sugars, help to lower the osmotic potential of the cell, thereby maintaining water balance and protecting cellular structures. nih.gov

In Vicia faba, kinetin application under drought stress significantly improved the relative water content (RWC) by 7% compared to untreated stressed plants, indicating better water retention. nih.gov This improvement was associated with an enhanced accumulation of osmolytes like total soluble proteins, proline, and total soluble carbohydrates. nih.govnih.gov For instance, the proline content in drought-stressed faba beans treated with kinetin showed a more than two-fold increase compared to non-stressed controls. nih.gov Similarly, in tomato plants, kinetin-mediated synthesis of proline and glycine (B1666218) betaine (B1666868) was indicative of its protective role in maintaining metabolic pathways through osmoregulation. nih.gov

Table 2: Impact of Kinetin on Biochemical Indices in Vicia faba under Drought Stress

| Parameter | Drought Stress | Drought Stress + Kinetin | Observation |

|---|---|---|---|

| Relative Water Content (RWC) | Decreased | Improved by 7% vs. Drought Alone | Enhanced water retention |

| Proline Content | Increased | >2-fold increase vs. Control | Improved osmotic adjustment |

| Total Soluble Proteins | Decreased | Increased vs. Drought Alone | Osmoprotection |

| Total Soluble Carbohydrates | Decreased | Increased vs. Drought Alone | Osmoprotection |

Adaptation to Cold Stress

Low temperatures adversely affect plant growth and geographical distribution by impairing physiological functions, most notably photosynthesis. frontiersin.org Kinetin has demonstrated a capacity to mitigate the negative effects of cold stress. In coffee (Coffea arabica L.) plants, the exogenous foliar application of kinetin helped to reduce the negative impacts of cold by maintaining higher gas exchange rates compared to non-treated plants. nih.gov Although cold stress caused injury to cell membranes, kinetin application reinforced the plant's antioxidant capacity, which helps to modulate the decline in photosynthetic productivity. nih.gov

In Arabidopsis thaliana, cytokinins are involved in cold stress responses, interacting with light signaling pathways. frontiersin.org Cold treatments up-regulate key stress-responsive genes such as RD29A and C-repeat binding factors (CBF1-3). frontiersin.org Plants with enhanced cytokinin levels showed greater stress tolerance, which was associated with elevated levels of salicylic acid, another important plant hormone involved in stress signaling. frontiersin.org

Mitigation of Heavy Metal Stress

Heavy metal contamination in soil poses a serious threat to plant life. Kinetin has been shown to ameliorate the toxicity induced by heavy metals like cadmium (Cd) and arsenic (As). researchgate.netresearchgate.net

In pea seedlings, cadmium treatment inhibited growth, chlorophyll (B73375) content, and photosynthesis. researchgate.net Foliar application of kinetin counteracted these effects, enhancing the growth rate and the content of soluble sugars and free amino acids. researchgate.net In Trigonella seedlings, kinetin mitigated Cd-induced damage by up-regulating the ascorbate-glutathione (AsA-GSH) cycle, a key pathway for detoxifying reactive oxygen species. semanticscholar.orgnih.gov This led to reduced hydrogen peroxide (H2O2) accumulation and improved growth and photosynthetic activity. semanticscholar.orgnih.gov

Similarly, in maize seedlings under arsenic stress, kinetin supplementation increased biomass, root length, and fresh weight. researchgate.net It also boosted the activities of antioxidant enzymes (CAT, POD, and SOD), which in turn decreased the content of malondialdehyde (MDA), a marker of lipid peroxidation and cell membrane damage. researchgate.net

Table 3: Effect of Kinetin on Maize Seedlings under Arsenic (As) Stress

| Parameter | As Stress | As Stress + Kinetin | Effect of Kinetin |

|---|---|---|---|

| Biomass (Fresh Weight) | Reduced | Increased | Growth Promotion |

| Root Length | Reduced | Increased | Growth Promotion |

| Catalase (CAT) Activity | Altered | Increased | Antioxidant Defense |

| Peroxidase (POD) Activity | Altered | Increased | Antioxidant Defense |

| Superoxide Dismutase (SOD) Activity | Altered | Increased | Antioxidant Defense |

| Malondialdehyde (MDA) Content | Increased | Decreased | Reduced Oxidative Damage |

Source: Adapted from research on maize seedlings. researchgate.net

Impact on Photosynthetic Activity Under Stress Conditions

Photosynthesis is highly sensitive to abiotic stress, which can cause stomatal closure and damage to the photosynthetic machinery. mdpi.com Kinetin application can counteract these negative effects across various stress conditions. scialert.net

Under cold stress, kinetin has been reported to induce stomatal opening, which encourages gas exchange and net CO2 assimilation. nih.gov It also offers protective effects on the functioning of Photosystem II (PSII) and Photosystem I (PSI). nih.gov In response to waterlogging or salinity, kinetin treatment helped to counterbalance reductions in chlorophyll content and the activity of the enzyme RuBisCO, thereby restoring photosynthetic activity. scialert.net

Maintenance of Photosynthetic Efficiency and Pigment Contents

Abiotic stresses such as salinity, waterlogging, drought, and heavy metal contamination typically lead to a marked reduction in photosynthetic pigments, which compromises the plant's ability to capture light energy. scialert.netresearchgate.netsemanticscholar.org Research indicates that the exogenous application of kinetin can counteract these negative effects, helping to maintain or even enhance the levels of essential pigments like chlorophyll and carotenoids. researchgate.netnih.govmdpi.com

Under conditions of waterlogging or salinity, kinetin application on Vigna sinensis (cowpea) and Zea mays (maize) was found to counterbalance the stress-induced reductions in chlorophyll and carotenoid content. scialert.net Similarly, in Salvia officinalis (common sage) subjected to salt stress, foliar application of kinetin helped to alleviate the decline in pigment contents. researchgate.net In faba beans (Vicia faba L.) under drought stress, kinetin-treated plants retained a higher chlorophyll content, which suggests a preservation of the photosynthetic machinery. nih.gov This protective effect is linked to kinetin's ability to delay senescence, a process that involves the breakdown of chlorophyll. mdpi.comnih.govmdpi.com

The influence of kinetin extends to heavy metal stress. In Trigonella seedlings exposed to cadmium, low to moderate applications of kinetin significantly improved photosynthetic activity, mitigating the toxic effects of the heavy metal. semanticscholar.orgresearchgate.net Likewise, in Phaseolus vulgaris L. plants stressed with nickel and/or lead, seed presoaking in kinetin significantly increased total pigment contents. researchgate.net The mechanism often involves the stimulation of enzymes responsible for chlorophyll synthesis and the development of chloroplasts. nih.govresearchgate.net

Table 1: Effect of Kinetin on Photosynthetic Pigments under Various Abiotic Stresses

| Plant Species | Abiotic Stress | Effect of Kinetin Application | Reference(s) |

| Vigna sinensis, Zea mays | Waterlogging, Salinity | Counteracted reductions in chlorophylls (B1240455) and carotenoids. | scialert.net |

| Luffa acutangula | Salinity | Enhanced photosynthetic pigment content. | nih.gov |

| Vigna sinensis | Salinity | Mitigated the deleterious effects of salinity on chlorophylls. | nih.gov |

| Salvia officinalis | Salinity | Improved pigment contents. | researchgate.net |

| Vicia faba L. | Drought | Maintained significantly higher chlorophyll levels. | nih.gov |

| Trigonella foenum-graecum | Cadmium (Heavy Metal) | Improved photosynthetic activity, though pigment content response was dose-dependent. | semanticscholar.orgresearchgate.net |

| Phaseolus vulgaris L. | Nickel, Lead (Heavy Metals) | Significantly increased total pigments. | researchgate.net |

Improvement of Stomatal Conductance and CO2 Assimilation Rates

Stomatal closure is a primary plant response to many abiotic stresses, particularly drought and cold, as a means to conserve water. researchgate.net However, this closure restricts the uptake of atmospheric CO2, thereby limiting the rate of photosynthesis. researchgate.net Cytokinins, including kinetin, are known to influence stomatal opening, and their application can help maintain gas exchange even under stress conditions. nih.govresearchgate.net

In a study on young coffee plants (Coffea arabica L.) subjected to cold stress, kinetin treatment resulted in a significant improvement in gas exchange parameters. nih.gov Compared to non-treated plants under the same stress, kinetin-treated plants exhibited 121.7% higher stomatal conductance and a 63.8% improvement in the net CO2 assimilation rate. nih.gov This was accompanied by a higher intercellular CO2 concentration, indicating that kinetin helped to overcome the diffusive limitations to photosynthesis imposed by the cold stress. nih.govnih.gov

Furthermore, in Vigna sinensis and Zea mays affected by waterlogging or salinity, kinetin application was shown to counteract the negative impact on ¹⁴CO₂ assimilation, suggesting a restoration of photosynthetic carbon fixation. scialert.net By sustaining stomatal conductance, kinetin allows for continued CO2 uptake, which is crucial for maintaining photosynthetic activity and, consequently, plant growth and productivity under adverse environmental conditions. nih.gov

Table 2: Influence of Kinetin on Gas Exchange Parameters in Coffee Plants Under Cold Stress

| Parameter | Treatment | Change with Kinetin | Reference(s) |

| Net CO₂ Assimilation Rate | Cold Stress | + 63.8% | nih.gov |

| Stomatal Conductance | Cold Stress | + 121.7% | nih.gov |

| Transpiration Rate | Cold Stress | + 111.8% | nih.gov |

| Intercellular CO₂ Concentration | Cold Stress | + 99.4% | nih.gov |

Effects on Photochemical Quenching and Electron Transfer Rates

Beyond influencing pigment content and gas exchange, kinetin also exerts protective effects on the core photochemical processes of photosynthesis within photosystem II (PSII). Abiotic stress can lead to an over-reduction of the photosynthetic electron transport chain, causing photoinhibition and the production of damaging reactive oxygen species (ROS). nih.govmdpi.com Plants employ a protective mechanism known as non-photochemical quenching (NPQ) to dissipate excess light energy as heat. nih.govmdpi.com

In coffee plants under cold stress, the application of kinetin helped to maintain the efficiency of PSII photochemistry. nih.gov The leaves of kinetin-treated plants sustained slightly higher levels of photochemical quenching (qP), which represents the fraction of open PSII reaction centers capable of photochemistry. nih.govnih.gov This was accompanied by higher electron transfer rates (ETRs), indicating a more efficient use of light energy in the photosynthetic process compared to untreated plants under the same stress. nih.govnih.gov

Similarly, in studies involving Luffa acutangula under salt stress, kinetin was found to protect the photosynthetic electron transport chain, in part by modulating NADP⁺ and NADPH levels, which restricts the leakage of electrons to molecular oxygen and thus reduces the production of superoxide radicals. nih.gov Research on Trigonella seedlings under cadmium stress also concluded that kinetin application mitigates damage to PSII photochemistry. researchgate.net These findings suggest that kinetin helps to preserve the integrity and efficiency of the electron transport chain, reducing photo-oxidative damage and supporting sustained photosynthetic function during abiotic stress.

Table 3: Effect of Kinetin on Photosystem II (PSII) Photochemistry in Coffee Plants Under Cold Stress

| Photochemical Parameter | Observation | Implication | Reference(s) |

| Photochemical Quenching (qP) | Maintained at slightly higher levels in kinetin-treated plants. | A greater proportion of PSII centers remained open and active for photochemistry. | nih.govnih.gov |

| Open PSII Centers (qL) | Maintained at slightly higher levels in kinetin-treated plants. | Reduced excitation pressure on PSII, indicating less photoinhibitory stress. | nih.govnih.gov |

| Electron Transfer Rate (ETR) | Higher in kinetin-treated plants. | More efficient transport of electrons through the photosynthetic chain. | nih.govnih.gov |

Kinetin Hydrochloride in Biotic Stress Responses

Modulation of Plant Defense Mechanisms

Cytokinins are recognized for their involvement in plant immunity, and the application of exogenous cytokinins can lead to enhanced pathogen resistance. nih.gov These plant hormones are integral to a signaling network that helps plants defend against biotic threats. nih.gov Kinetin (B1673648), as a member of the cytokinin family, contributes to these defense mechanisms, although its effects can differ significantly from other cytokinins. mdpi.comnih.gov

Research has shown that pretreating plants with kinetin can influence their response to subsequent infections by viruses, bacteria, and fungi. However, its protective effects have been observed to be limited or weaker compared to other cytokinins like benzyladenine. mdpi.comnih.gov

In studies involving Nicotiana tabacum (tobacco) plants, pretreatment with kinetin had a much weaker protective effect against the necrotic lesions caused by the Tobacco mosaic virus (TMV) compared to benzyladenine. mdpi.comnih.gov Similarly, when tested against bacterial pathogens, kinetin showed minimal effect in reducing tissue damage caused by incompatible Pseudomonas bacteria on Arabidopsis and tobacco leaves. mdpi.comnih.gov In the case of fungal infections, kinetin pretreatments did not significantly reduce the necrotic disease symptoms caused by Botrytis cinerea. mdpi.comnih.gov While kinetin is known to act as a shield against pathogens in a general sense, specific studies highlight a more nuanced and sometimes modest role in direct disease resistance. mdpi.compowergrown.com

Pre-treatment with BA strongly and significantly reduced the number of TMV-induced lesions on tobacco leaves, whereas kinetin pre-treatments resulted in a much weaker or no protective effect. nih.govnih.gov Likewise, BA pre-treatment significantly mitigated tissue damage from Pseudomonas bacteria and reduced the necrotic symptoms of Botrytis cinerea infection, effects that were not substantially observed with kinetin application. mdpi.comnih.gov

Interactive Data Table 1: Comparative Effect of Kinetin and Benzyladenine on Pathogen Resistance

| Pathogen | Host Plant | Kinetin Pre-treatment Effect | Benzyladenine Pre-treatment Effect |

| Tobacco mosaic virus (TMV) | Nicotiana tabacum | Weak or no protective effect | Strong and significant reduction in lesions nih.gov |

| Pseudomonas syringae | Arabidopsis, Nicotiana tabacum | Weak or no protective effect | Strong reduction in tissue damage nih.gov |

| Botrytis cinerea | Arabidopsis, Nicotiana tabacum | Weak or no protective effect | Significant reduction in necrotic symptoms nih.gov |

Interactive Data Table 2: Differential Gene Expression in Arabidopsis after Cytokinin Treatment

| Parameter | Kinetin Treatment | Benzyladenine (BA) Treatment |

| Total Genes Influenced | 436 mdpi.comnih.gov | >2000 mdpi.comnih.gov |

| Effect on Defense-Related Genes | Less significant impact mdpi.com | More significant impact mdpi.com |

| Effect on Auxin/Gibberellin Genes | Strong effect nih.gov | Strong effect nih.gov |

| Effect on Cytokinin-Induced Processes | No significant effect mdpi.com | Significant effect mdpi.com |

| Exclusive Gene Activation | Flavonoid synthesis genes nih.gov | N/A |

Broader Biological Impacts and Research Applications

Augmentation of Microbial Cultures

While kinetin (B1673648) is primarily recognized as a plant hormone, its effects on microbial life have also been a subject of investigation. In the yeast Saccharomyces cerevisiae, kinetin has been shown to influence sporulation. Specifically, micromolar concentrations of kinetin enhanced the formation of yeast haploid ascospores, although it did not affect mitotic generation times. nih.gov

Research has also explored the impact of cytokinins produced by bacteria on plant development. While not a direct study on the augmentation of the microbial cultures themselves, it highlights the interactive role of these compounds in microbial-plant relationships. Bacteria such as Bacillus licheniformis have been found to produce cytokinins that can influence plant cell division. academicjournals.org The presence of contaminating bacteria in studies involving plant tissues has been shown to increase the incorporation of precursors into nucleic acids, a process that can be stimulated by kinetin in sterile environments. nih.gov This suggests an indirect link where kinetin's influence on plant processes could create a more favorable environment for certain microbes.

Influence on Secondary Metabolite Biosynthesis in Plants

Kinetin plays a significant role in modulating the production of various secondary metabolites in plants, many of which are valued for their antioxidant properties and health benefits.

Isoflavones are a class of phytoestrogens with various reported health benefits. Research has demonstrated that kinetin can significantly enhance the biosynthesis of isoflavones in plants. In soybean leaves, for instance, treatment with kinetin effectively increased the quantities of isoflavones and counteracted the negative impact of salt stress on their production. nih.gov The maximum isoflavone content was observed in plants treated with 1 μM kinetin. nih.gov This stimulation of isoflavone biosynthesis is thought to occur through the induction of key enzymes in the isoflavonoid pathway. nih.gov Cytokinin signaling, in general, has been shown to induce the expression of genes involved in isoflavonoid synthesis. nih.gov

Table 1: Effect of Kinetin on Isoflavone Content in Soybean Leaves under Salt Stress

| Treatment | Total Isoflavone Content (μg/g) |

| Control | 354.3 |

| NaCl | 159.8 |

| Kinetin (1 μM) | 610.9 |

Data sourced from a study on soybean plants, illustrating the significant increase in isoflavone content with kinetin application, even under stress conditions. nih.gov

Kinetin's influence extends to a variety of other antioxidant compounds in plants. In coffee plants subjected to cold stress, the exogenous application of kinetin stimulated the metabolism of caffeine, trigonelline, 5-caffeoylquinic acid, mangiferin, anthocyanins, and total phenolic content. nih.govnih.gov This enhancement of non-enzymatic antioxidants contributes to improved stress tolerance. nih.govnih.gov

Similarly, in tomato plants under salt stress, the application of kinetin led to an increase in total phenols. nih.gov Studies on peppermint have also shown that kinetin application can increase total phenolic content. agrifoodscience.com In vitro cultures of carob shoots treated with a combination of benzyl adenine (B156593) (another cytokinin) and UV-C light showed increased levels of soluble flavonoids, flavones, flavonols, and hydroxycinnamic acids, highlighting the role of cytokinins in modulating phenolic compound production. mdpi.com The decline in phenolics and anthocyanins during flower senescence can make the flower more susceptible to oxidative stress, a process that cytokinins are known to delay. ashs.org

Research in Mammalian Cell Systems and Molecular Medicine

The effects of kinetin are not limited to the plant kingdom. It has garnered significant interest in molecular medicine for its potential anti-aging and protective effects on mammalian cells.

Kinetin has been observed to delay the onset of aging characteristics in human diploid fibroblasts (HDFs). nih.govnih.gov The addition of kinetin to the culture medium of HDFs can postpone and lessen many of the typical signs of aging that occur as these cells are serially passaged in culture. nih.gov These anti-aging effects are achieved without extending the maximum proliferative lifespan of the cells. nih.govnih.gov

Age-related changes that are positively affected by kinetin include:

Morphological alterations: Kinetin helps in maintaining a more youthful cellular morphology. nih.govnih.gov

Growth rates and cell size: It influences the rate of cell growth and helps to regulate cell size. nih.govnih.gov

Cytoskeletal organization: Kinetin aids in preserving the integrity of the cytoskeleton. nih.govnih.gov

Macromolecular synthesis: It supports the ongoing synthesis of essential macromolecules. nih.govnih.gov

Lipofuscin accumulation: Kinetin reduces the intensity of autofluorescence from lipofuscin, an oxidative damage product that accumulates with age. nih.govnih.gov

Kinetin exhibits a protective role against oxidative damage in mammalian cells, although its effects are concentration-dependent. carta-evidence.orgresearchgate.net Low concentrations of kinetin (up to 100 nM) have been shown to protect cells against oxidative stress, whereas higher concentrations (500 nM and above) can be cytotoxic and genotoxic. carta-evidence.orgresearchgate.netnih.gov

Pre-treatment of cells with low doses of kinetin can significantly reduce the production of reactive oxygen species (ROS) induced by agents like 4-nitroquinoline 1-oxide. nih.gov It also helps in maintaining cellular levels of glutathione (GSH), a key antioxidant, when cells are exposed to GSH-depleting agents. nih.gov Furthermore, kinetin has been shown to stimulate the activity of antioxidative enzymes such as catalase and increase the content of reduced glutathione and thiol groups in human skin fibroblasts. nih.gov These actions contribute to a decrease in membrane phospholipid peroxidation. nih.gov In human keratinocytes, kinetin has been found to rescue cells from hydrogen peroxide-induced oxidative stress in a concentration-dependent manner and decrease intracellular ROS levels. e-ajbc.org

Splicing Modulation (e.g., IKBKAP mRNA in Familial Dysautonomia)

Kinetin hydrochloride has been identified as a significant modulator of mRNA splicing, particularly in the context of the genetic disorder Familial Dysautonomia (FD). nih.govnih.govresearchgate.netnih.govoup.com This neurodegenerative disease is caused by a specific point mutation (a T-to-C transition) in intron 20 of the IKBKAP gene. nih.govresearchgate.net This mutation leads to defective splicing of the pre-mRNA, resulting in the variable, tissue-specific skipping of exon 20. nih.govnih.govresearchgate.netnih.gov The consequence is a reduced production of the functional I-κ-B kinase complex-associated protein (IKAP), also known as Elongator protein 1 (ELP-1), especially in nervous tissues. nih.govnih.gov

Research has demonstrated that kinetin can correct this splicing defect. oup.com Treatment of cell lines derived from individuals with FD, as well as in vivo studies, have shown that kinetin significantly enhances the inclusion of exon 20 in the final IKBKAP mRNA transcript. nih.govoup.com This action effectively increases the levels of wild-type (WT) IKBKAP mRNA and, consequently, the amount of functional IKAP protein. nih.govresearchgate.netnih.gov Studies using FD lymphoblast cell lines have shown that kinetin treatment can restore IKBKAP mRNA and IKAP protein to normal levels. nih.govresearchgate.net

The mechanism by which kinetin promotes correct splicing appears to involve a specific kinetin-responsive sequence element located at the end of IKBKAP exon 20. nih.govresearchgate.net The effect of kinetin is not limited to the IKBKAP gene, as it has been shown to improve exon inclusion in other genes with splicing defects, suggesting a broader potential for treating human splicing disorders. nih.govresearchgate.net

A clinical study involving eight individuals with FD demonstrated the in vivo efficacy of kinetin. nih.govnih.gov Oral administration of kinetin resulted in a significant increase in the expression of wild-type IKBKAP mRNA in leukocytes. nih.govnih.gov An interesting finding from this study was that the splicing correction appeared to improve over time, with a more pronounced effect observed after 28 days of treatment compared to 8 days, without a change in dose. nih.govnih.gov This suggests a cumulative effect of the compound. nih.gov

Table 1: In Vivo Effect of Kinetin on IKBKAP mRNA Splicing in Familial Dysautonomia Patients

| Study Parameter | Details | Key Findings |

| Study Design | Administration of oral kinetin to eight individuals homozygous for the FD splice mutation. | Kinetin produced in vivo mRNA splicing changes. nih.govnih.gov |

| Observation Period | 28 days | The corrective effect on splicing improved with time. nih.govnih.gov |

| Primary Outcome | Change in wild-type IKBKAP mRNA expression in leukocytes. | A significant mean increase in wild-type mRNA was observed after 28 days (p=0.002). nih.govnih.gov |

| Early Results | Measurement at Day 8. | An increase in wild-type mRNA was noted in six of the eight participants. nih.govnih.gov |

Promotion of Myogenesis and Glucose Uptake

Kinetin has demonstrated potent pro-myogenic activities, efficiently stimulating the differentiation of myoblasts into myotubes. nih.govplos.orgnih.gov This process, known as myogenesis, is fundamental for skeletal muscle development and regeneration. In vitro studies using the C2C12 myoblast cell line have shown that kinetin effectively promotes differentiation, with the highest efficacy observed at concentrations of 1µM and 10µM. nih.govplos.orgnih.gov

Furthermore, kinetin has been found to significantly enhance the conversion of fibroblasts into myotubes when the key myogenic regulatory factor, MyoD, is present. nih.govplos.orgnih.gov Kinetin itself does not induce this conversion but acts to augment the molecular environment to facilitate MyoD-mediated myogenic differentiation. nih.govplos.orgnih.gov The proposed mechanisms behind kinetin's pro-myogenic function include its ability to modulate intracellular calcium levels and its impact on Reactive Oxygen Species (ROS) signaling, both of which are crucial signaling pathways in muscle cell differentiation. nih.govplos.org These findings suggest that kinetin represents a class of small molecules with the potential to be used in therapeutic strategies for conditions related to muscle wasting and aging. nih.govplos.org

In addition to its role in myogenesis, research has indicated that kinetin promotes glucose uptake in C2C12 myoblasts. researchgate.net Skeletal muscle is a primary tissue for post-prandial glucose disposal, and enhancing glucose uptake is a key strategy for managing metabolic disorders. mdpi.com While the direct molecular mechanisms of kinetin on glucose transporters in muscle cells are still under investigation, its dual action of promoting both myogenesis and glucose uptake highlights its potential relevance in the context of skeletal muscle health and metabolism. researchgate.net

Table 2: Pro-Myogenic Effects of Kinetin on C2C12 Myoblasts

| Experimental Condition | Observation | Implication |

| Kinetin Treatment (1µM and 10µM) | Efficiently stimulates the differentiation of C2C12 myoblasts into myotubes. nih.govplos.orgnih.gov | Kinetin is a potent small molecule that promotes myogenesis in vitro. nih.govplos.org |

| MyoD-dependent Fibroblast Conversion | Strongly stimulates the conversion of fibroblasts into myotubes in the presence of MyoD. nih.govnih.gov | Kinetin enhances the myogenic potential of key regulatory factors. nih.govplos.orgnih.gov |

| Kinetin Alone in Fibroblasts | Does not induce the conversion of fibroblasts into myotubes without MyoD. nih.govnih.gov | Kinetin acts as an enhancer of existing myogenic pathways, not as a primary initiator. nih.govplos.orgnih.gov |

| Proposed Mechanism of Action | Linked to alteration of intracellular calcium levels and impact on Reactive Oxygen Species (ROS) signaling. nih.govplos.org | Kinetin's pro-myogenic effects may be mediated through key cellular signaling pathways. nih.govplos.org |

Q & A

Q. What are the standard protocols for preparing kinetin hydrochloride solutions in plant tissue culture experiments?

this compound’s solubility and stability are critical for reproducibility. Dissolve it in dilute hydrochloric acid (0.1 M HCl) or dimethyl sulfoxide (DMSO) at 1–10 mM stock concentrations, filter-sterilize (0.22 µm), and store at –20°C in aliquots to avoid freeze-thaw degradation. Validate bioactivity using Arabidopsis thaliana hypocotyl elongation assays as a positive control .

Q. How does solvent choice influence this compound’s bioactivity in in vitro assays?

Solvent polarity affects dissolution and cellular uptake. For hydrophilic systems (e.g., aqueous media), use HCl or ethanol (≤1% v/v); for hydrophobic matrices, DMSO is preferred. Conduct solvent-only controls to rule out phytotoxicity. Quantify cytokinin activity via LC-MS/MS to confirm intact molecular integrity post-solubilization .

Q. What are the optimal concentrations of this compound for inducing callus formation in monocot vs. dicot species?

Monocots (e.g., rice) typically require 0.5–2.0 µM, while dicots (e.g., tobacco) respond to 0.1–0.5 µM. Use a factorial design with auxin (e.g., 2,4-D) to test synergistic effects. Include negative controls (no kinetin) and reference published dose-response curves for your model species .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s concentration-dependent effects on root elongation?

Contradictions often arise from genotype-specific responses or auxin:cytokinin ratios. Replicate experiments across multiple accessions of Arabidopsis thaliana (e.g., Col-0, Ler) under standardized light/temperature conditions. Perform meta-analyses of published data to identify confounding variables (e.g., agar composition, pH). Use mixed-effects models to quantify variance .

Q. What methodological considerations are critical for assessing this compound’s stability in long-term storage?

Design accelerated degradation studies (40°C, 75% RH for 6 months) and monitor via HPLC-UV. Compare sealed vs. open vials to evaluate hygroscopicity. For freeze-dried formulations, assess crystallinity via X-ray diffraction. Publish raw stability data in supplementary materials to enable cross-lab validation .

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in complex plant matrices?

Use deuterated kinetin (d6-kinetin) as an internal standard. Optimize ionization in positive ESI mode with 0.1% formic acid in mobile phases. Validate limits of detection (LOD < 0.1 ng/mL) and recovery rates (≥80%) in spiked leaf extracts. Share instrument settings (e.g., MRM transitions) to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and abiotic stress treatments?

Apply response surface methodology (RSM) to model interactions between kinetin concentration and stress factors (e.g., salinity, drought). Use ANOVA with Tukey’s post hoc test for pairwise comparisons. Publish full datasets, including non-significant results, to reduce publication bias .

Methodological Best Practices

- Experimental Design : Include biological and technical replicates (n ≥ 3) to distinguish technical noise from biological variability .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, growth metrics, and statistical scripts in repositories like Zenodo .

- Literature Synthesis : Use keyword variations (e.g., “6-furfurylaminopurine hydrochloride,” “plant cytokinin derivatives”) in PubMed and Web of Science to avoid missed references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.